2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acetamide Formation: The final step involves the acylation of the quinazolinone core with 3,4-dimethylphenylacetic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Hydroxylated quinazolinone derivatives.
Substitution: Amino or thio-substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its structural similarity to known bioactive quinazolinones.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes or receptors, leading to the modulation of signaling pathways. The chlorine and dimethylphenyl groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Lacks the chlorine and dimethyl groups, potentially resulting in different biological activity.
6-Chloro-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Similar structure but without the dimethylphenyl group.
N-(3,4-Dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Similar structure but without the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the dimethylphenyl group in 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3,4-dimethylphenyl)acetamide may confer unique properties, such as enhanced biological activity or selectivity, compared to its analogs.
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-3-5-14(7-12(11)2)21-17(23)9-22-10-20-16-6-4-13(19)8-15(16)18(22)24/h3-8,10H,9H2,1-2H3,(H,21,23) |
InChI Key |
DYSJWQFGONPWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)C |
Origin of Product |
United States |
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